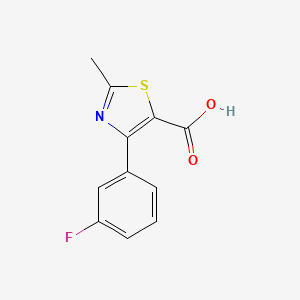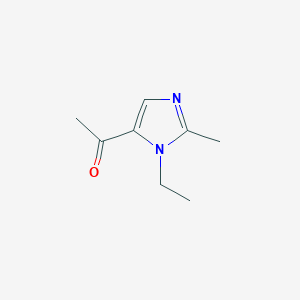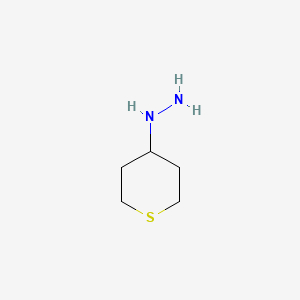
1-(Tetrahydro-2H-thiopyran-4-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound with the molecular formula C5H12N2S. It is characterized by the presence of a tetrahydrothiopyran ring and a hydrazine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine typically involves the reaction of tetrahydrothiopyran with hydrazine. One common method includes the following steps:
Starting Material: Tetrahydrothiopyran.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The mixture is heated to around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of (Tetrahydro-2H-thiopyran-4-yl)hydrazine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro-2H-thiopyran-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(Tetrahydro-2H-thiopyran-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to its overall biological activity by enhancing its stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-thiopyran-4-ol: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
Tetrahydro-2H-pyran-4-ylhydrazine: Contains an oxygen atom in the ring instead of sulfur.
Tetrahydro-4H-thiopyran-4-one: Contains a ketone group instead of a hydrazine group.
Uniqueness
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is unique due to the presence of both a tetrahydrothiopyran ring and a hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
683744-65-2 |
|---|---|
Fórmula molecular |
C5H12N2S |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
thian-4-ylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 |
Clave InChI |
WACNPOBRYRXJPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8799829.png)
![5-Bromooxazolo[5,4-b]pyridine](/img/structure/B8799837.png)
![Methyl 3-[4-(bromoacetyl)phenyl]propanoate](/img/structure/B8799845.png)
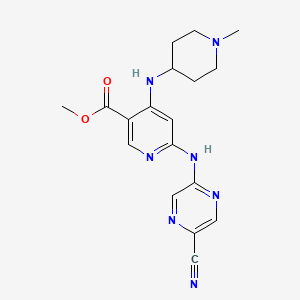
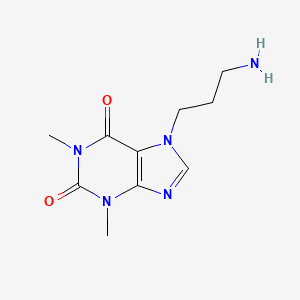

![4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline](/img/structure/B8799876.png)

![Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8799897.png)
